2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Description
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a bicyclic heterocyclic compound featuring a seven-membered diazepine ring fused to a benzene ring. Its core structure includes two nitrogen atoms at the 1- and 4-positions, distinguishing it from other benzodiazepine isomers (e.g., benzo[b] or benzo[c] variants). This scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to mimic peptide α-helices, making it valuable in disrupting protein-protein interactions (PPIs) . Derivatives of this compound are explored for anticancer, neuropharmacological, and enzyme-inhibitory applications, with synthetic routes often emphasizing enantioselective methods to enhance stereochemical purity .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBHOCKBUILHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378071 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5946-39-4 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,3,4,5-Tétrahydro-1H-benzo[e][1,4]diazépine peut être réalisée par diverses méthodes. Une approche courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction de l'o-phénylènediamine avec des cétones ou des aldéhydes en présence d'un catalyseur peut produire le dérivé benzodiazépine souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de la 2,3,4,5-Tétrahydro-1H-benzo[e][1,4]diazépine implique souvent des techniques de synthèse à haut débit. La synthèse en phase solide a été développée comme une méthode efficace pour produire ces dérivés, permettant la génération rapide de grandes bibliothèques de composés .
Analyse Des Réactions Chimiques
Types de réactions
La 2,3,4,5-Tétrahydro-1H-benzo[e][1,4]diazépine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro ou tétrahydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur l'échafaudage de la benzodiazépine.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés réduits et les benzodiazépines substituées avec divers groupes fonctionnels .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Pharmacological Research
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has been studied for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to benzodiazepines suggests possible anxiolytic and sedative effects. Research indicates that modifications to the compound can enhance its binding affinity to GABA receptors, which are crucial in the modulation of anxiety and sleep disorders .
2. Anticonvulsant Activity
Studies have shown that derivatives of this compound exhibit anticonvulsant properties. For instance, specific analogs have been tested in animal models to assess their efficacy in reducing seizure activity. These findings highlight the compound's potential role in developing new anticonvulsant medications .
Synthetic Applications
1. Organic Synthesis
The compound serves as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of more complex molecules. Researchers utilize it for synthesizing other pharmacologically active compounds by employing techniques such as cyclization and functional group transformations .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anxiolytic Properties
A study published in a pharmacology journal demonstrated that a derivative of this compound significantly reduced anxiety-like behavior in rodent models when administered at varying doses. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines .
Case Study 2: Anticonvulsant Efficacy
In another research effort, scientists evaluated the anticonvulsant effects of several analogs derived from this compound. The study found that certain derivatives exhibited a marked decrease in seizure frequency and duration during induced seizures in animal models. This suggests that these compounds could be promising candidates for further development into clinical treatments for epilepsy .
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substitution Patterns
Key structural analogues differ in ring fusion positions, substituents, and heteroatom composition:

*PMP = 4-Methoxyphenyl
Key Observations :
- Ring Fusion Position : Benzo[e] vs. benzo[b] fusion alters dihedral angles (e.g., 17.42°–21.15° in benzo[b] vs. variable in benzo[e]), influencing protein target engagement .
- Substituent Effects : Electron-withdrawing groups (e.g., 7-Cl, 8-CF₃) enhance stereochemical purity (86–92% ee) and modulate bioactivity .
- Heteroatom Variation : Sulfur-containing dithiazepines exhibit distinct redox properties compared to diazepines .
Pharmacological and Physicochemical Properties
Notable Trends:
- Benzo[e]diazepines are prioritized for PPIs due to α-helix mimetic properties, while pyrido-diazepines target enzymes like HNMT .
- Safety profiles vary; benzo[e]diazepines require careful handling (H314), whereas pyrido derivatives are restricted to lab use .
SAR and Functional Group Impact
Activité Biologique
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a bicyclic compound belonging to the benzodiazepine family. Its unique structure contributes to a variety of biological activities that have garnered attention in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.21 g/mol
- CAS Number : 5946-39-4
- Melting Point : 96-100 °C
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Melting Point | 96-100 °C |
| Purity | ≥95% |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
The biological activity of this compound is thought to involve several mechanisms:
- GABAergic Modulation : Like other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This action can lead to increased neuronal inhibition and reduced anxiety levels .
- Inhibition of Nitric Oxide Synthase (NOS) : The compound's anti-inflammatory properties may be attributed to its ability to inhibit NOS, leading to decreased NO production in inflammatory conditions .
In Vitro Studies
A significant study focused on the synthesis and evaluation of various benzodiazepine derivatives revealed that certain compounds exhibited effective NO inhibition compared to natural isoflavones like daidzein and formononetin. The results are summarized in Table 2 below:
| Compound No | Cell Viability (%) | NO Production (%) |
|---|---|---|
| DMSO | 100.00 | 20.08 |
| Daidzein | 106.63 | 34.79 |
| Formononetin | 84.83 | 72.70 |
| Tetrahydrobenzodiazepine Derivative (32) | 63.07 | 29.09 |
These findings suggest that while some derivatives maintain cell viability, they significantly reduce NO production, indicating their potential as anti-inflammatory agents .
In Vivo Studies
Further research is warranted to explore the in vivo effects of this compound on anxiety and other neurological disorders. Preliminary studies suggest that modifications to the tetrahydrobenzodiazepine structure could enhance its therapeutic efficacy while minimizing side effects associated with traditional benzodiazepines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, such as cyclization or Grignard reagent additions. For example, dissolving intermediates in dry THF and reacting with Grignard reagents (e.g., alkyl or aryl magnesium halides) at 0°C for controlled nucleophilic addition, followed by room-temperature stirring and aqueous workup, yields derivatives with varied substituents . Optimization involves adjusting stoichiometry (1.5–3.0 equivalents of Grignard reagent), solvent polarity, and reaction duration to improve yields (typically 60–85%) .
Q. How can researchers effectively purify this compound analogs using chromatographic techniques?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate ratios from 7:1 to 3:1) is recommended. Pre-adsorption of crude products onto silica gel before loading ensures better separation. For crystalline derivatives, recrystallization in ethanol or methanol enhances purity, as evidenced by sharp NMR peaks and consistent melting points .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of synthesized derivatives?
- Methodological Answer : Use H/C NMR to confirm proton environments and carbon frameworks, focusing on diagnostic signals (e.g., diazepine ring protons at δ 3.5–4.5 ppm). X-ray crystallography resolves stereochemistry and ring conformations, as demonstrated for 2,2,4-trimethyl derivatives, where crystal packing analysis revealed chair-like diazepine conformations . IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1700 cm) .
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer : Due to limited toxicity data, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of crystalline powders; employ solvent traps during vacuum evaporation. Waste disposal should follow local regulations for organic amines, with neutralization of acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational approaches like molecular docking predict the interaction between benzodiazepine derivatives and GABA-A receptors?
- Methodological Answer : Molecular dynamics simulations (e.g., using AutoDock Vina) model ligand-receptor binding. Dock the diazepine core into the GABA-A α-subunit binding pocket, optimizing for hydrogen bonds with His102 and hydrophobic interactions with Tyr58. Validate predictions via in vitro receptor affinity assays (e.g., radioligand displacement using H-diazepam) .
Q. What strategies should be employed to resolve contradictions in reported biological activity data for benzodiazepine analogs?
- Methodological Answer : Conduct meta-analyses to identify variables like assay conditions (e.g., pH, temperature) or cell line differences. For example, conflicting anxiolytic activity in rodent models may arise from variations in bioavailability; address this by measuring plasma concentrations post-administration and correlating with behavioral outcomes . Replicate studies under standardized protocols (e.g., OECD guidelines) to minimize variability.
Q. How can multi-step synthetic routes for novel derivatives be designed and optimized using factorial experimental design?
- Methodological Answer : Apply 2 factorial design to screen critical factors (e.g., catalyst loading, temperature, solvent). For a 3-step synthesis, prioritize steps with low yields (e.g., final cyclization). Use response surface methodology (RSM) to model interactions between variables, optimizing for yield and purity. For example, increasing reaction temperature from 25°C to 40°C during acylation improved yields by 18% while maintaining >95% purity .
Q. What environmental impact assessments are recommended for benzodiazepine intermediates during scale-up?
- Methodological Answer : Perform biodegradability tests (e.g., OECD 301F) to assess persistence in water. Use HPLC-MS to detect trace residues in waste streams. Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during process development. Lifecycle analysis (LCA) tools quantify carbon footprints, guiding greener synthesis routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
